molecular formula C22H25F3N4O4S B2683688 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 898444-69-4

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2683688
CAS No.: 898444-69-4
M. Wt: 498.52
InChI Key: WPJGUGBWWZYIOB-UHFFFAOYSA-N
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Description

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O4S and its molecular weight is 498.52. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an in-depth analysis of its biological activity, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N3O2SC_{19}H_{22}F_3N_3O_2S, and its structure includes a cyclopentapyrimidine core linked to a trifluoromethoxyphenyl acetamide moiety. The presence of the morpholinoethyl group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Cyclopentapyrimidine Core : Utilizing cyclization reactions involving appropriate amino and thiol derivatives.
  • Thioether Formation : Introducing the thioether linkage through nucleophilic substitution.
  • Acetamide Coupling : Finally, coupling with the trifluoromethoxyphenyl acetamide to yield the final product.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this structure exhibit significant antitumor properties. For instance, a related series of compounds showed mean growth inhibitory concentrations (GI50) ranging from 6.33 µM to 17.90 µM against various cancer cell lines, outperforming standard chemotherapeutics such as 5-fluorouracil (GI50 = 18.60 µM) and gefitinib (GI50 = 3.24 µM) . This suggests that our compound may also possess comparable or superior antitumor efficacy.

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : Targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Anti-inflammatory Activity

In addition to its antitumor potential, preliminary data indicate that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have shown weak to moderate inhibition against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values ranging from 0.52 μM to 22.25 μM . Such activity could position this compound as a dual-action therapeutic agent.

Data Tables

Biological ActivityValueReference
Antitumor GI50 (µM)6.33 - 17.90
COX-II Inhibition IC50 (µM)0.52 - 22.25

Case Studies

Several studies have investigated similar compounds with promising results:

  • Study on Antitumor Effects : A series of thioether derivatives were evaluated for their cytotoxicity against breast cancer cell lines, revealing significant growth inhibition correlating with structural modifications .
  • Inflammation Model : In vivo models demonstrated that compounds with similar scaffolds reduced inflammation markers significantly compared to control groups, suggesting potential for treating inflammatory diseases .

Properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O4S/c23-22(24,25)33-16-6-4-15(5-7-16)26-19(30)14-34-20-17-2-1-3-18(17)29(21(31)27-20)9-8-28-10-12-32-13-11-28/h4-7H,1-3,8-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGUGBWWZYIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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